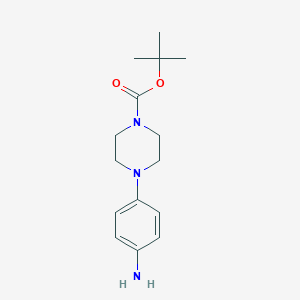

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

Overview

Description

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, also known as TBAP, is an organic compound with a wide range of applications in the field of scientific research. It is a white crystalline solid that is soluble in water and alcohols. TBAP is used in the synthesis of various compounds, including pharmaceuticals, dyes, and other organic materials. TBAP is also used in the study of biochemical and physiological processes, and in the development of new materials.

Scientific Research Applications

Synthesis and Characterization

- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its derivative was synthesized using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, indicating its utility in low-cost, efficient chemical synthesis (Liu Ya-hu, 2010).

- The compound's potential in the synthesis of biologically active molecules is further exemplified by its conversion into derivatives that exhibit moderate antibacterial and anthelmintic activity, as shown by Sanjeevarayappa et al. (2015) through spectroscopic evidence and single crystal XRD data (C. Sanjeevarayappa et al., 2015).

Structural Analysis

- Advanced structural characterization of this compound derivatives was conducted by Gumireddy et al. (2021), providing insights into their molecular structure and potential pharmacological applications (Ashwini Gumireddy et al., 2021).

- Yang et al. (2021) confirmed the structure of a derivative through FT-IR, NMR spectroscopy, and X-ray diffraction, coupled with density functional theory calculations, highlighting the stability of its molecular structure (Zhi-Ping Yang et al., 2021).

Applications in Material Science

- An investigation by Praveen et al. (2021) into the novel heterocyclic compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate revealed its effective anticorrosive properties for carbon steel in acidic environments, showcasing the compound's utility in material science applications (B. Praveen et al., 2021).

Chemical Synthesis and Catalysis

- Mennenga et al. (2015) synthesized and polymerized derivatives of this compound, evaluating their catalytic activity in acylation chemistry. This highlights the compound's role in facilitating chemical reactions, specifically in polymer-based catalysis (Thiemo Mennenga et al., 2015).

Biological Applications

- The compound's derivatives have been studied for their potential in medicinal chemistry, with some exhibiting significant anticancer activity. For example, Nowak et al. (2015) synthesized amino and sulfanyl derivatives, indicating the compound's relevance in developing new pharmacological agents (M. Nowak et al., 2015).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFHRKPNLPBDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451853 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170911-92-9 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

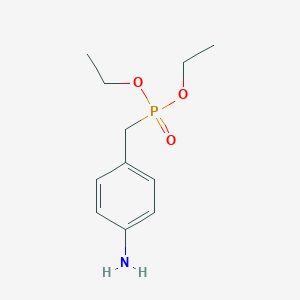

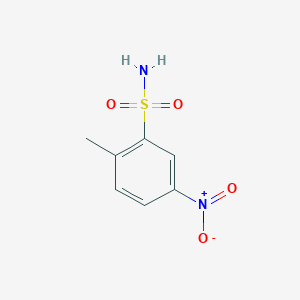

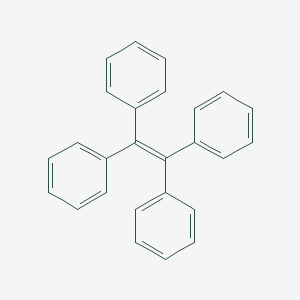

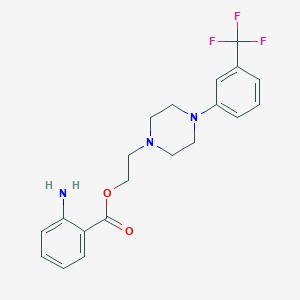

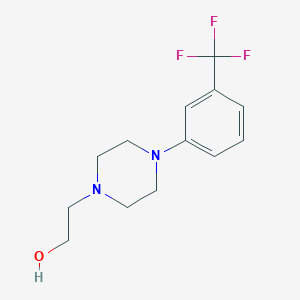

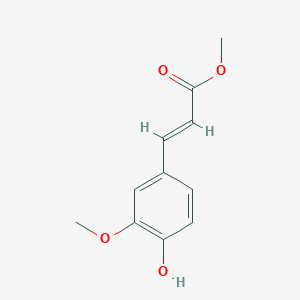

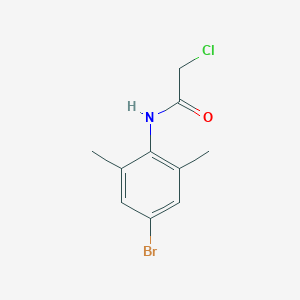

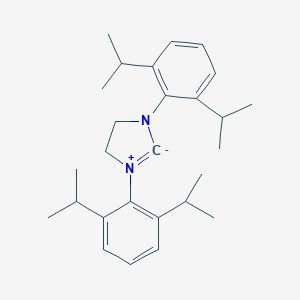

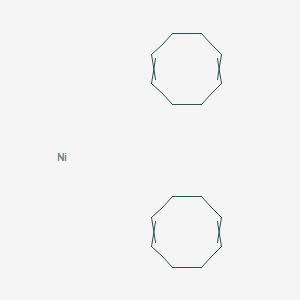

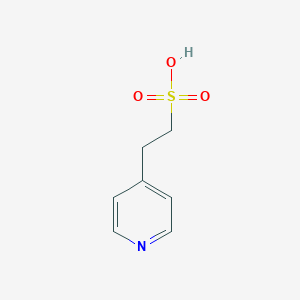

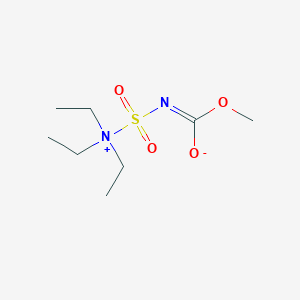

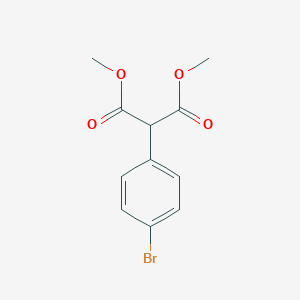

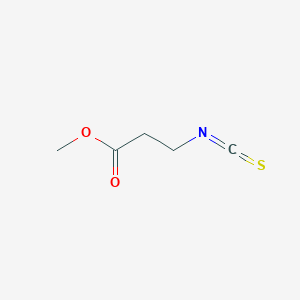

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.